5-tert-Butyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
5-(tert-Butyl)-1H-pyrazole-3-carbonyl chloride: is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 5-(tert-Butyl)-1H-pyrazole with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
[ \text{5-(tert-Butyl)-1H-pyrazole} + \text{SOCl}_2 \rightarrow \text{5-(tert-Butyl)-1H-pyrazole-3-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound would likely involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products:
Amides, esters, or thioesters: from nucleophilic substitution.
Carboxylic acids: from hydrolysis.
Alcohols or aldehydes: from reduction.
Scientific Research Applications
Chemistry: 5-(tert-Butyl)-1H-pyrazole-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable for constructing more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The pyrazole ring is a common scaffold in pharmaceuticals, and the tert-butyl group can enhance the compound’s stability and bioavailability.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1H-pyrazole-3-carbonyl chloride depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. The tert-butyl group can provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
5-(tert-Butyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5-(tert-Butyl)-1H-pyrazole-3-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
5-(tert-Butyl)-1H-pyrazole-3-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.
Uniqueness: The presence of the carbonyl chloride group in 5-(tert-Butyl)-1H-pyrazole-3-carbonyl chloride makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds with less reactive functional groups.
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)6-4-5(7(9)12)10-11-6/h4H,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWMYURWNXEUHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664727 | |
Record name | 5-tert-Butyl-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83405-72-5 | |
Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83405-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-Butyl-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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